2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
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Overview
Description
2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one typically involves multi-step reactions. One common synthetic route starts with the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic intermediate . This intermediate undergoes further reactions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with DNA and proteins, disrupting cellular processes and leading to its potential anti-cancer activity .
Comparison with Similar Compounds
2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one can be compared with other similar compounds such as:
2-Aminobenzothiazole: A precursor in the synthesis of the target compound, known for its wide range of biological activities.
Quinazolinone derivatives: These compounds share structural similarities and exhibit various pharmacological activities, including anti-cancer and anti-inflammatory properties.
Benzothiazole derivatives: Known for their antimicrobial and anti-tubercular activities, these compounds are structurally related and share similar biological properties.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C17H16N4OS/c1-17(2)7-12-10(13(22)8-17)9-18-15(19-12)21-16-20-11-5-3-4-6-14(11)23-16/h3-6,9H,7-8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
QYYHDZHLLYBVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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